molecular formula C9H9F3OS B158086 2,3-Dimethyl-4-(trifluoromethylthio)phenol CAS No. 129644-70-8

2,3-Dimethyl-4-(trifluoromethylthio)phenol

Cat. No.: B158086
CAS No.: 129644-70-8
M. Wt: 222.23 g/mol
InChI Key: AWSUDEIARBMXTI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-(trifluoromethylthio)phenol is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(trifluoromethylthio)phenol typically involves the electrophilic aromatic substitution of phenols. One common method is the direct electrophilic trifluoromethylthiolation of phenols using N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride diethyl etherate or triflic acid as promoters . The reaction is highly selective for the para position of the phenol ring, yielding the desired product efficiently.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Key factors include the concentration of reagents, temperature control, and the use of appropriate solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(trifluoromethylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: N-bromosuccinimide (NBS), N-iodosuccinimide (NIS)

    Oxidation: Nitric acid (HNO₃), Nitric acid/sulfuric acid (HNO₃/H₂SO₄)

    Coupling: Phenylboronic acid, Palladium catalyst

Major Products Formed

  • Bromo-substituted products
  • Iodo-substituted products
  • Nitro-substituted products
  • Benzyl-substituted products

Scientific Research Applications

2,3-Dimethyl-4-(trifluoromethylthio)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethyl-4-(trifluoromethylthio)phenol exerts its effects involves its interaction with molecular targets through its trifluoromethylthio group. This group can modulate the compound’s binding affinity and stability, making it a valuable component in various chemical and biological processes. The exact molecular pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylthio)phenol
  • 2-(4-(Trifluoromethylthio)phenyl)acetic acid
  • 1-(4-(Trifluoromethylthio)phenyl)ethan-1-amine hydrochloride

Uniqueness

2,3-Dimethyl-4-(trifluoromethylthio)phenol is unique due to the presence of both dimethyl and trifluoromethylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .

Properties

IUPAC Name

2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSUDEIARBMXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)SC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563806
Record name 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129644-70-8
Record name 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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